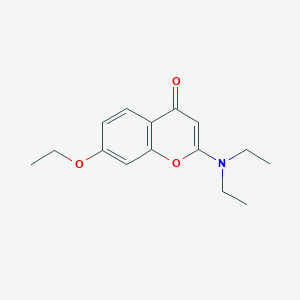

2-(Diethylamino)-7-ethoxychromone

Beschreibung

Eigenschaften

CAS-Nummer |

131942-55-7 |

|---|---|

Molekularformel |

C15H19NO3 |

Molekulargewicht |

261.32 g/mol |

IUPAC-Name |

2-(diethylamino)-7-ethoxychromen-4-one |

InChI |

InChI=1S/C15H19NO3/c1-4-16(5-2)15-10-13(17)12-8-7-11(18-6-3)9-14(12)19-15/h7-10H,4-6H2,1-3H3 |

InChI-Schlüssel |

QAHJXTVDICVNRP-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OCC |

Kanonische SMILES |

CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OCC |

Andere CAS-Nummern |

131942-55-7 |

Synonyme |

2-(diethylamino)-7-ethoxychromone 2-DEAEC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Donating Groups: The diethylamino group at C-2 enhances solubility in polar solvents compared to alkyl or aromatic substituents (e.g., methyl, benzyl) due to its tertiary amine nature .

- Bioactivity: Antiplatelet activity is uniquely pronounced in 2-(diethylamino)-7-ethoxychromone, likely due to the synergistic effect of the ethoxy group at C-7 and the diethylamino group at C-2, which may optimize receptor binding . In contrast, 2-(N,N-dimethylamino)chromones show weaker biological effects, emphasizing the role of bulkier alkylamino groups .

- Thermal Stability: Higher melting points (e.g., 180–182°C for the target compound vs. 89–91°C for 5-hydroxy-2-isopropyl-7-methoxychromone) correlate with increased molecular symmetry and intermolecular hydrogen bonding from ethoxy and amino groups .

2.3 Spectroscopic and Analytical Comparisons

- NMR Shifts : The C-7 ethoxy group in the target compound produces a distinct singlet at δ 4.38 ppm (¹H-NMR), whereas methoxy groups in analogues resonate at δ 3.48–3.80 ppm .

- Mass Fragmentation: 2-(Diethylamino)-7-ethoxychromone exhibits a prominent [M+H]+ peak at m/z 277.3, with cleavage at the amino-ethyl bond. In contrast, 2-isopropyl analogues fragment via loss of the isopropyl group (m/z 234 → 192) .

- IR Spectroscopy: The carbonyl stretch (1654–1677 cm⁻¹) is consistent across chromones, but the target compound shows additional N-H stretches (~2967 cm⁻¹) absent in non-amino derivatives .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Diethylamino)-7-ethoxychromone, and how are intermediates characterized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 7-ethoxy-4-hydroxycoumarin with diethylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) to introduce the diethylamino group .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.

- Characterization : Use NMR (e.g., H NMR for ethoxy protons at δ 1.3–1.5 ppm and diethylamino protons at δ 2.5–3.0 ppm), IR (C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Advanced: How can reaction conditions (e.g., solvent polarity, temperature) be optimized to improve the yield of 2-(Diethylamino)-7-ethoxychromone?

Answer:

Employ a Design of Experiments (DoE) approach:

- Variables : Test solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid).

- Response Surface Methodology (RSM) : Analyze interactions between variables to identify optimal conditions.

- Validation : Compare HPLC purity profiles (C18 column, UV detection at 254 nm) across trials to confirm reproducibility .

Basic: What spectroscopic and chromatographic techniques are critical for confirming the structural integrity of 2-(Diethylamino)-7-ethoxychromone?

Answer:

- NMR Spectroscopy : C NMR to confirm carbonyl (C=O at ~180 ppm) and aromatic carbons.

- UV-Vis : Absorbance maxima (~320 nm) to validate chromophore consistency.

- HPLC-PDA : Purity assessment (>95%) with retention time comparison against a reference standard .

Advanced: How do modifications to the diethylamino or ethoxy substituents affect the compound’s bioactivity in kinase inhibition assays?

Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing diethylamino with pyrrolidine or varying ethoxy chain length).

- In vitro assays : Test kinase inhibition (IC) using ADP-Glo™ kinase assays.

- Molecular Docking : Compare binding poses in kinase active sites (e.g., CDK2 or EGFR) using AutoDock Vina .

Data Contradiction: How should researchers resolve discrepancies in reported cytotoxicity data for 2-(Diethylamino)-7-ethoxychromone across studies?

Answer:

- Meta-analysis : Normalize data using Z-scores to account for variability in cell lines (e.g., HeLa vs. MCF-7) and assay conditions (MTT vs. SRB).

- Reproducibility testing : Replicate experiments under standardized conditions (e.g., 48-hour exposure, 10% FBS).

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to identify significant differences .

Advanced: What computational strategies predict the pharmacokinetic properties of 2-(Diethylamino)-7-ethoxychromone?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate binding stability in plasma proteins (e.g., albumin) using GROMACS.

- Validation : Cross-reference with experimental logP (octanol/water) and microsomal stability data .

Basic: What are the best practices for documenting synthetic procedures and analytical data in publications?

Answer:

- Methods Section : Specify equipment (e.g., Bruker AVANCE III HD NMR) and parameters (e.g., 400 MHz, CDCl solvent).

- Supplementary Information : Include raw spectral data (e.g., NMR, HRMS) and chromatograms.

- Ethical Reporting : Adhere to IUPAC nomenclature and SI units, avoiding ambiguous terms like “yield improved significantly” .

Advanced: How can researchers validate the proposed mechanism of action for 2-(Diethylamino)-7-ethoxychromone in cellular models?

Answer:

- Knockdown/Overexpression : Use siRNA or CRISPR to modulate target proteins (e.g., kinases) and assess phenotypic changes.

- Biochemical assays : Measure ATP/ADP ratios or phosphorylation levels via Western blot.

- Control experiments : Include inactive analogs (e.g., 7-methoxy derivatives) to confirm specificity .

Data Analysis: What statistical approaches are appropriate for dose-response studies involving 2-(Diethylamino)-7-ethoxychromone?

Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC.

- Error Analysis : Report 95% confidence intervals and use Kolmogorov-Smirnov tests to confirm normality.

- Visualization : Use heatmaps for high-throughput screening data .

Advanced: How can researchers mitigate batch-to-batch variability in large-scale synthesis of 2-(Diethylamino)-7-ethoxychromone?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.